molecular formula C14H8BrClN2O B6300386 5-Bromo-3-(4-chlorophenylimino)indolin-2-one CAS No. 57743-30-3

5-Bromo-3-(4-chlorophenylimino)indolin-2-one

Cat. No. B6300386
CAS RN: 57743-30-3
M. Wt: 335.58 g/mol
InChI Key: GTYLCWOHDGSQIQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-chlorophenylimino)indolin-2-one, also known as BCPI, is a heterocyclic compound that belongs to the class of indolinones. It is a synthetic compound that has been studied for its potential applications in scientific research. BCPI has been found to have a wide range of properties, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity.

Scientific Research Applications

Synthesis and Characterization

  • Schiff base ligands derived from isatin, including 5-Bromo-3-(4-chlorophenylimino)indolin-2-one, have been synthesized and characterized. Their electrical conductivities were measured, with some showing high conductivity values (Manan, Kassim, & Abdul Manan, 2012).

Antimicrobial Properties

  • Novel derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, including this compound, were synthesized and exhibited promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Anticancer Activities

  • C(3)-trifluoromethylated compounds derived from N-substituted isatins, including 5-bromo derivatives, showed potential anticancer activity and specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).

Antibacterial Activities

  • Compounds derived from isatin, including this compound, were synthesized and showed slight to moderate activity against various microorganisms like Bacillus subtilis and Staphylococcus aureus (Atta et al., 2011).

Anticancer Drug Potential

  • A novel bromophenol derivative containing indolin-2-one moiety, including 5-bromo variants, was synthesized and exhibited excellent anticancer activities on human lung cancer cell lines (Guo et al., 2018).

Beta-lactamase Inhibitory Activity

  • Docking and synthesis of 5-chloro-3-(4-fluorophenylimino) indolin-2-one derivatives, related to this compound, showed good beta-lactamase inhibitory activity, suggesting potential in antimicrobial resistance management (Gunjegaonkar, 2012).

Anti-Inflammatory and Analgesic Properties

  • Synthesis of novel quinazolin-4(3H)-ones, structurally related to this compound, showed significant anti-inflammatory and analgesic activities in comparison to standard drugs (Eweas et al., 2012).

p53 Modulation for Anticancer Activity

  • Derivatives of this compound showed potential for p53 modulation, a mechanism crucial in anticancer activity, demonstrating inhibition of tumor cell growth at nanomolar concentrations (Bertamino et al., 2013).

properties

IUPAC Name

5-bromo-3-(4-chlorophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLCWOHDGSQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308017
Record name 5-bromo-3-(4-chloroanilino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57743-30-3
Record name NSC201434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-3-(4-chloroanilino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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